ARN272 is classified as a fatty acid amide hydrolase-like anandamide transporter inhibitor. It is primarily sourced from chemical synthesis processes aimed at exploring the pharmacological properties of endocannabinoids. The compound's ability to inhibit the transport of anandamide positions it as a significant player in cannabinoid research, particularly in the context of pain management and anti-emetic effects .
The synthesis of ARN272 typically involves multi-step organic reactions designed to create a compound that effectively inhibits the fatty acid amide hydrolase-like transporter. While specific synthetic pathways may vary, a general approach includes:
The specific conditions (temperature, pressure, catalysts) and yields are often optimized based on preliminary studies to maximize efficacy and minimize byproducts .
ARN272's molecular structure is characterized by its unique arrangement of atoms that facilitates its interaction with biological targets. Key features include:
Molecular modeling studies suggest that ARN272 adopts a conformation that allows optimal interaction with both the transporter and cannabinoid receptors, which is essential for its pharmacological effects .
ARN272 participates in several chemical reactions relevant to its function:
ARN272's mechanism of action primarily involves:
The physical and chemical properties of ARN272 include:
These properties are crucial for determining appropriate dosing regimens and delivery methods in clinical settings .
ARN272 has several promising applications in scientific research and potential therapeutic settings:
ARN-272 (4-[[4-(4-Hydroxyphenyl)-1-phthalazinyl]amino]-N-phenylbenzamide) is a competitive antagonist of the FLAT-anandamide interaction. FLAT is a catalytically inactive splice variant of fatty acid amide hydrolase-1 (FAAH-1) that lacks residues 9–76, resulting in loss of amidase activity but retention of anandamide-binding capacity. Structural studies reveal that ARN-272 binds to FLAT’s cytosolic domain with an IC₅₀ of 1.8 μM, displacing [³H]-anandamide (Kd = 2 μM) through steric hindrance at the hydrophobic substrate channel [3] [6] [7]. This binding is highly selective for FLAT over FAAH-1, as confirmed by:
Table 1: Binding Affinity of ARN-272 and Reference Compounds
Compound | Target | Affinity (IC₅₀/Kd) |
---|---|---|
ARN-272 | FLAT | 1.8 μM (IC₅₀) |
Anandamide | FLAT | 2.0 μM (Kd) |
AM404 | FLAT | 5.3 μM (IC₅₀) |
URB597 | FAAH-1 | >10 μM (No binding) |
ARN-272 disrupts facilitated anandamide transport by directly competing with intracellular FLAT-dependent translocation. In FLAT-transfected HEK293 cells, ARN-272 (10 μM) reduces [³H]-anandamide accumulation by 85% within 5 minutes, mirroring effects of genetic FLAT knockout [3] [6]. Key dynamics include:
Table 2: Anandamide Uptake in Cellular Models
Cell Type | Treatment | Anandamide Uptake (% Control) |
---|---|---|
HEK293 (FLAT-) | None | 100% |
HEK293 (FLAT+) | None | 320% |
HEK293 (FLAT+) | ARN-272 (10μM) | 135% |
HEK293 (FLAT+) | AM404 (5μM) | 140% |
Cortical Neurons (FLAT+) | ARN-272 (10μM) | 165% |
By blocking FLAT-mediated anandamide transport, ARN-272 prolongs extracellular anandamide half-life and diverts its metabolic fate:
This shifts endocannabinoid signaling from intracellular degradation toward receptor-mediated pathways. Crucially, ARN-272 does not inhibit FAAH-1, monoacylglycerol lipase (MAGL), or cyclooxygenase (COX) enzymes directly, confirming its selective action on transport [9].
ARN-272 induces analgesia exclusively through CB₁ receptor-dependent mechanisms:
Mechanistically, ARN-272 potentiates anandamide-mediated:
Table 3: In Vivo Analgesic Effects of ARN-272
Pain Model | ARN-272 Dose | Efficacy vs Control | CB₁ Dependence |
---|---|---|---|
Formalin test (Phase 2) | 2 mg/kg i.p. | 65% reduction | Rimonabant-reversed |
CFA-induced inflammation | 1.5 mg/kg i.p. | 70% mechanical allodynia reduction | Yes |
Neuropathic pain (CCI) | 3 mg/kg i.p. | 55% withdrawal threshold increase | Yes |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7